molecular formula C6H11NO B6174104 rel-(3R)-6-aminohex-1-yn-3-ol CAS No. 2110467-26-8

rel-(3R)-6-aminohex-1-yn-3-ol

Cat. No.: B6174104
CAS No.: 2110467-26-8
M. Wt: 113.2
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(3R)-6-aminohex-1-yn-3-ol: is an organic compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and an alkyne

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R)-6-aminohex-1-yn-3-ol typically involves multi-step organic reactions. One common method is the alkylation of a terminal alkyne followed by the introduction of the amino and hydroxyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and protective groups to ensure the selective introduction of functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the alkylation and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rel-(3R)-6-aminohex-1-yn-3-ol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, often using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or nickel catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: rel-(3R)-6-aminohex-1-yn-3-ol is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amino and hydroxyl groups.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which rel-(3R)-6-aminohex-1-yn-3-ol exerts its effects depends on its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and participate in various biochemical reactions. The alkyne group can undergo cycloaddition reactions, forming new ring structures that are important in drug design and synthesis.

Comparison with Similar Compounds

    rel-(3R,6S,7S)-6α-hydroxycyclonerolidol: Another compound with a hydroxyl group and a complex structure.

    Neroplomacrol: Contains similar functional groups but differs in its overall structure.

    Naringin: A flavonoid with hydroxyl groups, used in various biological studies.

Uniqueness: rel-(3R)-6-aminohex-1-yn-3-ol is unique due to its combination of an amino group, a hydroxyl group, and an alkyne, which provides a versatile platform for chemical modifications and applications in various fields.

Properties

CAS No.

2110467-26-8

Molecular Formula

C6H11NO

Molecular Weight

113.2

Purity

95

Origin of Product

United States

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